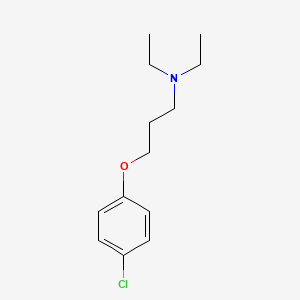

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine

Beschreibung

3-(4-Chlorophenoxy)-N,N-diethylpropan-1-amine (CAS 415722-40-6) is a tertiary amine derivative featuring a 4-chlorophenoxy group attached to a propan-1-amine backbone with N,N-diethyl substitutions. Its molecular formula is C₁₃H₂₀ClNO, with a molecular weight of 241.76 g/mol .

Eigenschaften

IUPAC Name |

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-3-15(4-2)10-5-11-16-13-8-6-12(14)7-9-13/h6-9H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTASLUMHTZXNRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCOC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 4-chlorophenol with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-chlorophenol is replaced by the amine group of 3-chloropropan-1-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The chlorophenoxy group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of new derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Based on the search results, information regarding the applications of "3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine" is limited. However, this compound is a structural component of Azeliragon, a drug with several potential applications .

Azeliragon and its Applications

Azeliragon, also known as TTP488, is an orally available inhibitor of the receptor for advanced glycation end-products (RAGE) . It has potential antineoplastic activity and is under investigation for treating Alzheimer's disease .

- Alzheimer's Disease: Azeliragon is in Phase III clinical trials for treating Alzheimer's type dementia .

- RAGE Inhibition: Azeliragon's primary mechanism involves inhibiting the RAGE . RAGE is implicated in various conditions, including psoriasis, rheumatoid arthritis, and Alzheimer’s disease .

Related Compounds and Reagents

The search results also mention several related compounds and their applications in chemical synthesis:

- 3-Chloro-N,N-dimethylpropylamine: This compound is used in the preparation of N,N-dimethyl-3-chloromagnesiopropylamine Grignard reagent, which is then used in the synthesis of other compounds . For example, it can be used in the preparation of 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile hydrobromide .

- 3-Chloro-N,N-diethylpropan-1-amine hydrochloride: This compound is associated with hazard statements indicating it can be harmful if swallowed and causes severe skin burns and eye damage .

Usage in PET Imaging

3-(4-(2-butyl-1-(4-(4-chlorophenoxy)phenyl)-1H-imidazole-4-yl)phenoxy)-N,N-diethylpropan-1-amine (Azeliragon) is used in PET imaging strategies targeting the receptor for advanced glycation end-products .

- $$3H]Azeliragon: Used as a tracer in PET imaging studies .

- $$3H 4]-RAGER: Another compound used in PET imaging, involving a similar methodology for tritium labeling .

CYP3A5 Selective Inhibitors

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets in biological systems. The compound is known to act as a muscle relaxant by blocking nerve impulses that are sent to the brain. This is achieved through its action on the central nervous system, where it inhibits the release of neurotransmitters that are responsible for muscle contraction .

Vergleich Mit ähnlichen Verbindungen

Azeliragon (TTP488)

Chemical Structure: 3-[4-(2-Butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine (CAS 603148-36-3). Molecular Weight: 532.12 g/mol .

Key Differences :

- Structural Complexity : Azeliragon incorporates an imidazole ring and additional phenyl groups, significantly increasing its molecular complexity compared to the simpler tertiary amine structure of the target compound.

- Biological Activity : Azeliragon is a well-characterized RAGE (Receptor for Advanced Glycation Endproducts) inhibitor, demonstrating efficacy in Alzheimer’s disease models by blocking interactions with ligands like β-amyloid and HMGB1 . The target compound lacks documented RAGE activity.

- Pharmacokinetics : Azeliragon’s larger size and lipophilic groups enhance blood-brain barrier penetration, a critical feature for CNS-targeted therapies .

Table 1: Structural and Functional Comparison

Tert-Butylphenoxy Derivatives ()

Examples :

- 3-(4-(tert-Butyl)phenoxy)-N,N-diethylpropan-1-amine (Compound 7).

Key Differences :

- Biological Activity: These compounds are dual-target ligands for histamine H3 receptors and monoamine oxidase B (MAO-B), indicating a divergent mechanism compared to the target compound .

Hydroxyl-Containing Amines ()

Examples :

- 1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (Compound 25).

Key Differences :

Triazole Derivatives ()

Examples :

- 3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (Compound 5a).

Key Differences :

- Core Structure : A 1,2,4-triazole ring replaces the propan-1-amine backbone, introducing sulfur atoms and altering electronic properties.

- Applications: These compounds may exhibit antimicrobial or anticancer activity due to the triazole moiety’s known bioactivity .

Physicochemical and Pharmacological Insights

- Solubility : The target compound’s diethylamine group confers moderate lipophilicity, whereas hydroxylated derivatives (e.g., Compound 25) have higher polarity .

- Synthetic Accessibility : The target compound’s simpler structure allows for straightforward synthesis, while Azeliragon requires multi-step protocols to construct its imidazole core .

- Structure-Activity Relationships (SAR): The 4-chlorophenoxy group is a conserved feature in many analogs, suggesting its role in target engagement. Bulky substituents (e.g., tert-butyl in ) may sterically hinder binding to certain receptors.

Biologische Aktivität

3-(4-chlorophenoxy)-N,N-diethylpropan-1-amine, a compound of interest in pharmacological research, exhibits various biological activities, particularly related to neurotransmitter modulation. This article delves into its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorophenoxy group attached to a diethylpropanamine backbone, contributing to its lipophilicity and ability to cross the blood-brain barrier. Its molecular formula is , with a molecular weight of 235.74 g/mol.

Research indicates that this compound acts primarily as a ligand for the histamine H3 receptor (H3R) and as an inhibitor of monoamine oxidase B (MAO B). These actions are significant in the context of neurodegenerative diseases, particularly Parkinson's disease (PD).

Histamine H3 Receptor Modulation

The H3 receptor is known to regulate neurotransmitter release, including dopamine (DA). Compounds that antagonize this receptor can potentially enhance dopaminergic signaling, which is beneficial in conditions characterized by dopaminergic deficits.

Monoamine Oxidase B Inhibition

MAO B is an enzyme that degrades neurotransmitters such as dopamine. Inhibition of this enzyme can lead to increased levels of dopamine in the brain, offering a therapeutic strategy for PD. Studies have shown that this compound demonstrates significant inhibitory activity against MAO B, with IC50 values indicating strong potency.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the binding affinity and inhibitory potency of this compound on human H3R and MAO B:

| Compound | Target | K (nM) | IC50 (nM) |

|---|---|---|---|

| This compound | H3R | >500 | - |

| This compound | MAO B | - | <50 |

These results indicate that while the compound has poor affinity for H3R, it shows strong inhibitory activity against MAO B, suggesting a potential dual-action role in modulating neurotransmitter levels .

In Vivo Studies

In vivo studies using rodent models have demonstrated that administration of this compound leads to increased dopamine levels in the striatum and cortex. For instance, dosing at 3 mg/kg resulted in over 90% inhibition of MAO B activity and significant increases in DA concentrations .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to this compound:

- Parkinson's Disease Model : In animal models of PD, compounds targeting both H3R and MAO B have shown promise in improving motor function and reducing symptoms associated with dopamine depletion.

- Alzheimer's Disease : Research indicates that dual-target ligands like this compound may also play a role in Alzheimer's disease by modulating neurotransmitter levels and reducing amyloid plaque burden.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.